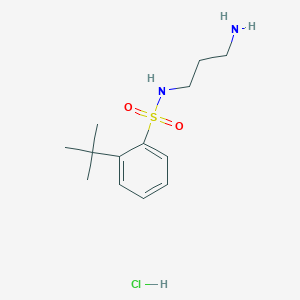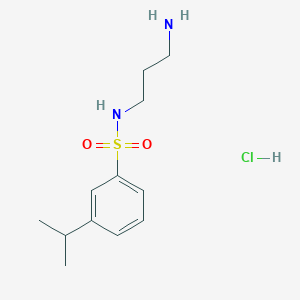
N-(3-aminopropyl)-2-tert-butylbenzenesulfonamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-aminopropyl)-2-tert-butylbenzenesulfonamide;hydrochloride, commonly known as tetrabutylammonium sulfonamide, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It is a sulfonamide derivative that is widely used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of tetrabutylammonium sulfonamide is not fully understood. However, it is believed to act as a base in organic synthesis reactions, deprotonating the reactants and facilitating the formation of new bonds. As a catalyst, it is thought to interact with the reactants, lowering the activation energy required for the reaction to occur.
Biochemical and Physiological Effects:
Tetrabutylammonium sulfonamide has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic and should be handled with care. It can cause skin and eye irritation and can be harmful if ingested or inhaled.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using tetrabutylammonium sulfonamide in lab experiments is its ability to facilitate the formation of carbon-carbon bonds, which is essential in many organic synthesis reactions. It is also relatively easy to handle and is readily available. However, its toxicity and potential hazards should be taken into consideration when handling it in the lab.
Zukünftige Richtungen
There are several future directions for research involving tetrabutylammonium sulfonamide. One area of interest is the development of new synthetic routes and applications for this compound. Another area of research is the study of its mechanism of action and potential uses as a catalyst in other chemical reactions. Additionally, there is potential for the development of new derivatives of tetrabutylammonium sulfonamide with improved properties and lower toxicity.
Synthesemethoden
Tetrabutylammonium sulfonamide can be synthesized by reacting tetrabutylammonium hydroxide with benzenesulfonyl chloride in the presence of a solvent such as dichloromethane. The resulting product is then treated with 3-aminopropylamine to yield the final product, tetrabutylammonium sulfonamide hydrochloride.
Wissenschaftliche Forschungsanwendungen
Tetrabutylammonium sulfonamide has been widely used in scientific research as a reagent in organic synthesis reactions. It is particularly useful in reactions that involve the formation of carbon-carbon bonds, such as the aldol condensation and Michael addition reactions. It has also been used as a catalyst in various chemical reactions, including the oxidation of alcohols and the reduction of ketones.
Eigenschaften
IUPAC Name |
N-(3-aminopropyl)-2-tert-butylbenzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2S.ClH/c1-13(2,3)11-7-4-5-8-12(11)18(16,17)15-10-6-9-14;/h4-5,7-8,15H,6,9-10,14H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIUQGUKUXIJAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1S(=O)(=O)NCCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.85 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-[(2-Chloro-4-fluorobenzoyl)amino]phenyl]propanoic acid](/img/structure/B7640526.png)

![[2-(5-Methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]-[3-(triazol-1-yl)phenyl]methanone](/img/structure/B7640541.png)
![N-ethyl-1-[4-fluoro-2-(trifluoromethyl)benzoyl]piperidine-3-carboxamide](/img/structure/B7640546.png)
![N-[4-fluoro-2-(propan-2-ylamino)phenyl]-2-(oxolan-2-yl)-1,3-thiazole-5-carboxamide](/img/structure/B7640567.png)
![2-Propan-2-yl-5-[(3-thiophen-2-ylpyrazol-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7640570.png)

![5-(furan-2-yl)-N-[(5-methylfuran-2-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7640576.png)
![5-(furan-2-yl)-N-[(3-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7640588.png)


![1-amino-N-[(2-chloro-4-fluorophenyl)methyl]-N-methylcyclopentane-1-carboxamide](/img/structure/B7640615.png)

![6-[4-Anilino-4-(hydroxymethyl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B7640646.png)